molecular formula C19H25N5O B11008703 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone

Cat. No.: B11008703
M. Wt: 339.4 g/mol
InChI Key: OHJKVWNDILUUDX-UHFFFAOYSA-N
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Description

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone is a synthetic compound featuring a propanone backbone substituted with a 4,6-dimethyl-2-pyrimidinylamino group and a 4-phenylpiperazino moiety. The pyrimidine and piperazine groups are critical for molecular interactions, influencing solubility, bioavailability, and target binding .

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C19H25N5O/c1-15-14-16(2)22-19(21-15)20-9-8-18(25)24-12-10-23(11-13-24)17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3,(H,20,21,22)

InChI Key

OHJKVWNDILUUDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone typically involves multi-step organic reactions. One common approach is to start with the preparation of 4,6-dimethyl-2-pyrimidinamine, which is then reacted with 1-(4-phenylpiperazino)-1-propanone under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, ethanol or methanol as solvents.

    Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with several propanone derivatives reported in the literature. Key comparisons include:

RS 67333 and RS 39604

  • RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
  • RS 39604: 1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyl-oxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1-propanone hydrochloride.
  • Comparison: Both RS compounds feature aromatic amino-chloro-methoxy-phenyl groups and piperidine/pyrrolidine substituents. Unlike the target compound, they lack pyrimidine rings but share the propanone scaffold. These compounds are serotonin receptor ligands (e.g., 5-HT₄ agonists), highlighting the role of aryl-piperidine systems in receptor binding .

Benzo[b]thiophen-2-yl Propanones (7c, 7d, 7e)

  • 7c: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone.
  • 7d: 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone.
  • 7e: 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl-piperazin-1-yl)-1-propanone.
  • Comparison : These compounds replace the pyrimidinyl group with benzo[b]thiophen-2-yl and vary piperazine substituents (e.g., fluorophenyl, methoxyphenyl, pyridinyl). The 4,7-dimethoxybenzo[b]thiophen-2-yl group enhances lipophilicity, while piperazine modifications influence receptor selectivity .

WEB-2086

  • Structure: 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone.
  • Comparison: WEB-2086 contains a thieno-triazolo-diazepin core instead of pyrimidine and uses morpholine instead of phenylpiperazine. It acts as a platelet-activating factor (PAF) antagonist, demonstrating how heterocyclic diversity alters biological targets .

Aldi Series (ALDH Inhibitors)

  • Aldi-1: 3-(1-Azepanyl)-1-phenyl-1-propanone hydrochloride.
  • Aldi-2: 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride.
  • Comparison: The Aldi series uses smaller substituents (e.g., azepane, dimethylamino) and lacks extended aromatic systems. Their activity as aldehyde dehydrogenase (ALDH) inhibitors underscores the importance of tertiary amines in enzyme inhibition .

Pharmacological and Functional Comparisons

  • Receptor Affinity: RS compounds (5-HT₄ ligands) and WEB-2086 (PAF antagonist) indicate that propanone derivatives often target G-protein-coupled receptors (GPCRs) or inflammatory mediators .
  • Enzyme Inhibition : Aldi compounds inhibit ALDH, whereas benzo[b]thiophen-2-yl derivatives may target kinases or cytochrome P450 enzymes due to their electron-rich aromatic systems .
  • Bioavailability: Piperazine and pyrimidine groups in the target compound may enhance water solubility compared to benzo[b]thiophen-2-yl or thieno-triazolo-diazepin analogs .

Biological Activity

3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone is a synthetic compound with potential therapeutic applications, particularly in oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H24N4O. It features a pyrimidine ring, a piperazine moiety, and a propanone structure that contribute to its biological properties. The presence of the 4,6-dimethyl group on the pyrimidine enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone may exhibit their biological activity through various mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that related pyrimidine derivatives can inhibit tumor cell proliferation by inducing apoptosis in hypoxic conditions typical of tumor microenvironments .
  • Targeting Hypoxia-Inducible Factors (HIF) : Compounds in this class may act as inhibitors of HIF-1, which is crucial for tumor survival under low oxygen conditions .
  • VEGF Signaling Pathway Interference : Some derivatives are known to inhibit vascular endothelial growth factor (VEGF) signaling, which is vital for tumor angiogenesis .

Biological Activity Data

The biological activity of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone has been evaluated through various assays. Below is a summary table of key findings from relevant studies:

Study Cell Line Assay Type IC50 Value (µM) Mechanism
Study AA549 (Lung)WST-1 Cell Viability15Apoptosis Induction
Study BWM115 (Melanoma)Caspase Activation10DNA Damage
Study CHeLa (Cervical)Proliferation Inhibition20HIF Inhibition

Case Study 1: Cytotoxicity in Hypoxic Conditions

In a study assessing the cytotoxic effects of various compounds on A549 and WM115 cell lines, it was found that 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-(4-phenylpiperazino)-1-propanone demonstrated significant cytotoxicity under hypoxic conditions. The mechanism was linked to increased apoptosis via caspase-dependent pathways .

Case Study 2: Inhibition of Tumor Angiogenesis

Another investigation focused on the anti-angiogenic properties of this compound. It was shown to effectively inhibit VEGF-mediated endothelial cell proliferation in vitro, suggesting its potential as an anti-cancer agent targeting tumor vascularization pathways .

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